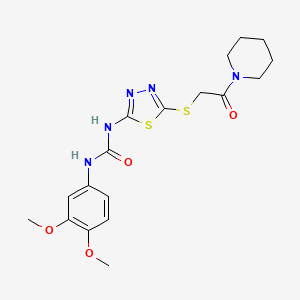![molecular formula C18H20FN3O2 B2410128 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one CAS No. 2380170-60-3](/img/structure/B2410128.png)
1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FPOP and is a derivative of the piperidine class of compounds. FPOP has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been elucidated to a great extent.
Mécanisme D'action
FPOP covalently modifies proteins at solvent-exposed methionine residues. The reaction between FPOP and methionine residues leads to the formation of a stable adduct, which can be detected using mass spectrometry. The modification of methionine residues by FPOP has been shown to be a useful tool for studying protein-ligand interactions and protein dynamics.
Effets Biochimiques Et Physiologiques
FPOP has been shown to have a minimal effect on the overall structure and function of proteins. The modification of methionine residues by FPOP has been shown to be reversible, making it a valuable tool for studying protein dynamics. FPOP has also been shown to have a minimal effect on cell viability, making it a safe tool for use in cell-based assays.
Avantages Et Limitations Des Expériences En Laboratoire
FPOP has several advantages over other chemical probes used for studying protein-ligand interactions and protein dynamics. FPOP is a small molecule that can penetrate into the interior of proteins, making it a valuable tool for studying protein dynamics. FPOP is also a reversible modifier of methionine residues, making it a useful tool for studying protein dynamics over time. However, FPOP has some limitations, including its specificity for methionine residues and its potential to modify other amino acids under certain conditions.
Orientations Futures
There are several future directions for research on FPOP. One area of research is the development of FPOP derivatives that can modify other amino acids besides methionine. Another area of research is the application of FPOP in the field of drug discovery. FPOP can be used to study the interactions between drugs and their targets, which can lead to the development of more effective drugs. Additionally, FPOP can be used to study the effects of post-translational modifications on protein function, which can lead to a better understanding of disease mechanisms.
Méthodes De Synthèse
The synthesis of FPOP involves the reaction of 5-fluoropyrimidine-2-ol with 1-(piperidin-4-yloxy)-3-phenylpropan-1-one in the presence of a base. This reaction leads to the formation of FPOP in high yield and purity. The synthesis method of FPOP has been optimized to ensure reproducibility and scalability, making it a viable option for large-scale production.
Applications De Recherche Scientifique
FPOP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and biophysics. FPOP has been used as a chemical probe to study protein-ligand interactions and protein dynamics. It has also been used to study protein folding and misfolding, protein-protein interactions, and protein aggregation. FPOP has been shown to be a valuable tool for studying the structure and function of proteins, and its applications in the field of proteomics are being explored.
Propriétés
IUPAC Name |
1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-15-12-20-18(21-13-15)24-16-8-10-22(11-9-16)17(23)7-6-14-4-2-1-3-5-14/h1-5,12-13,16H,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUDYZJURHNDOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

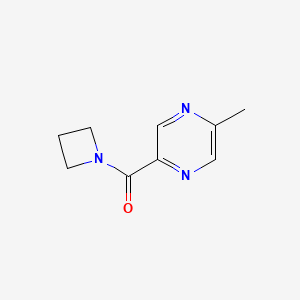
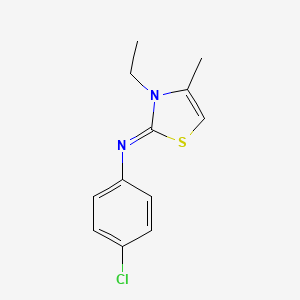
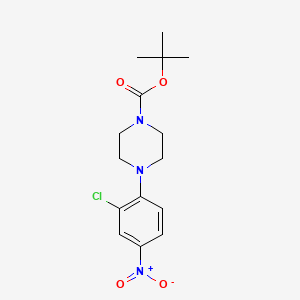
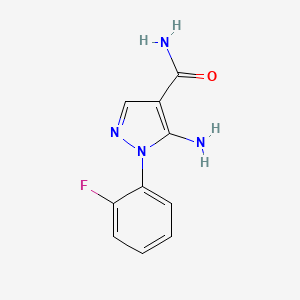
![1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2410055.png)
![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2410056.png)
![6-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2410057.png)
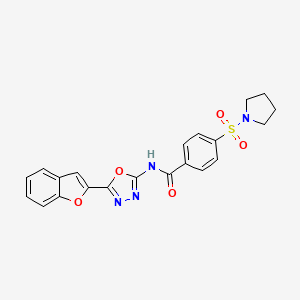

![N-(4-chlorophenyl)-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide](/img/structure/B2410061.png)
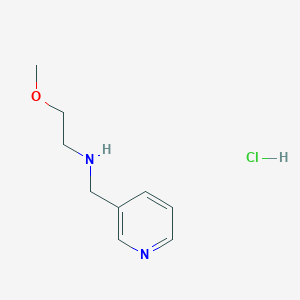
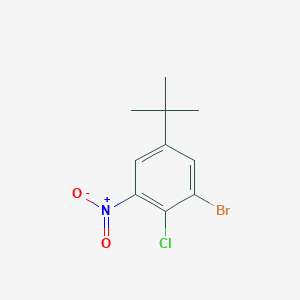
![2-Amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2410067.png)
